

# commercial availability of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1430914

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An In-depth Technical Guide on **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate**:  
Commercial Sourcing, Synthetic Utility, and Applications in Drug Discovery

## Foreword: Identifying a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyridine core stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for developing novel therapeutics.<sup>[1]</sup> **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** is a particularly valuable derivative of this core. The strategic placement of a bromine atom and an ethyl ester group provides orthogonal chemical handles for facile, predictable, and high-yield derivatization. This guide serves as a technical resource for researchers, offering a comprehensive overview of this reagent's commercial availability, physicochemical properties, and, most critically, its practical application in the synthesis of compound libraries for screening and lead optimization.

## Commercial Availability and Procurement Strategy

**Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** is readily accessible from a multitude of fine chemical suppliers. For research and development purposes, factors such as batch-to-batch consistency, purity verification (typically >95%), and availability of analytical data (e.g.,

NMR, LC-MS) are paramount. For process development and scale-up, supplier reliability and scalability become the primary considerations.

Table 1: Comparative Analysis of Commercial Suppliers

Supplier	Catalog Number (Example)	Purity Specification	Typical Availability
BLDpharm	BD26230	>98%	In Stock
ChemShuttle	171055	95%	In Stock
Capot Chemical	89615	>98%	In Stock
Sigma-Aldrich	FLUH99C84C3F	95%	Varies
Combi-Blocks	QE-5107	>95%	In Stock
AstaTech	39077	>97%	In Stock
AK Scientific, Inc.	T9485	>97%	In Stock

Note: This table is a representative sample. Researchers should always verify current stock and request a certificate of analysis before purchase.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Core Physicochemical and Safety Data

A foundational understanding of a reagent's properties is critical for experimental design, reaction setup, and safety.

Table 2: Key Properties and Identifiers

Property	Value	Source
CAS Number	1363381-49-0	[6]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrN <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	269.10 g/mol	[5]
Appearance	White to off-white solid	Supplier Data
Melting Point	110-114 °C (typical)	Supplier Data
Solubility	Soluble in DCM, EtOAc, DMSO, DMF	General Knowledge
InChI Key	LJKZKCQPVABNLG-UHFFFAOYSA-N	

#### Safety Profile:

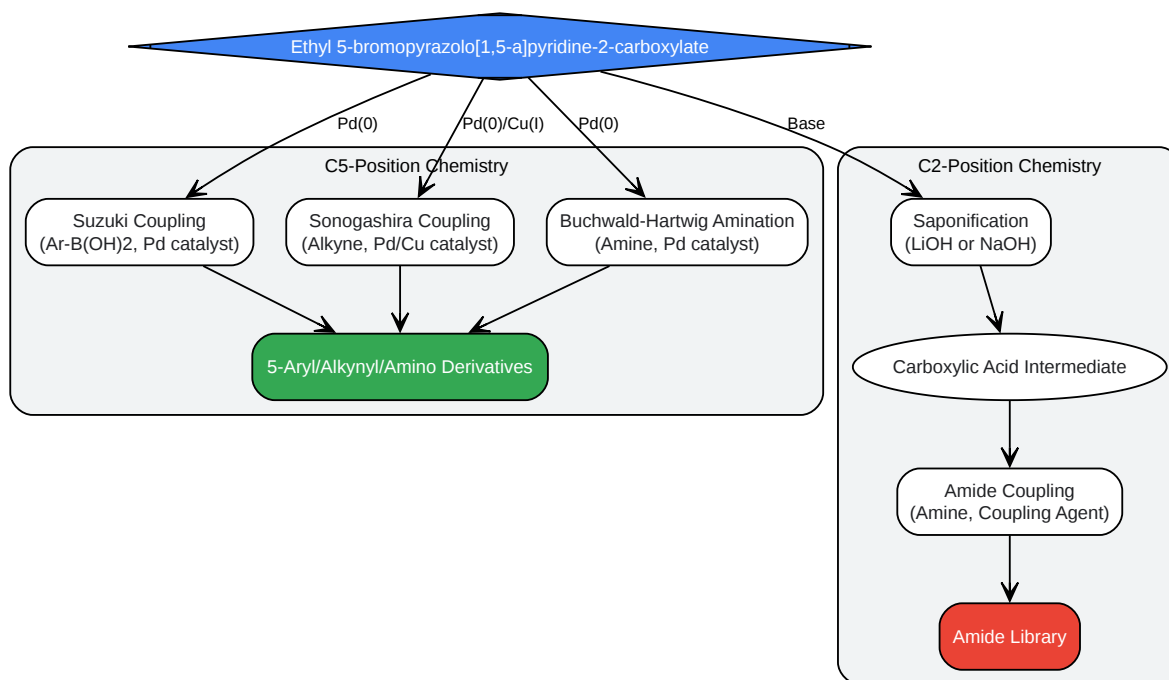
According to representative Safety Data Sheets (SDS), this compound is classified as an acute toxicant if swallowed, a skin irritant, and a serious eye irritant.[7][8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

## Synthetic Utility: A Gateway to Molecular Diversity

The true value of **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** lies in its capacity for selective modification at two distinct points on the scaffold. This dual functionality is the cornerstone of its use in building combinatorial libraries.

- **The Bromine Handle (C5-Position):** The aryl bromide is primed for a vast array of palladium-catalyzed cross-coupling reactions. This is the primary route for introducing diversity elements that can probe the binding pockets of target proteins.
- **The Ester Handle (C2-Position):** The ethyl ester can be readily saponified to the corresponding carboxylic acid. This acid is a versatile intermediate for amide bond formation, a ubiquitous linkage in bioactive molecules, or can be used in other transformations.

The following workflow diagram illustrates these divergent synthetic pathways.



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Caption: Divergent synthetic pathways from the core scaffold.

## Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a standard, robust method for arylating the C5-position. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and success.

Objective: To synthesize Ethyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxylate.

Materials:

- **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.5 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>) (0.03 eq)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) (3.0 eq)
- 1,4-Dioxane
- Water
- Nitrogen or Argon gas supply

#### Experimental Procedure:

- Inert Atmosphere Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask, add **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** (e.g., 269 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Na<sub>2</sub>CO<sub>3</sub> (318 mg, 3.0 mmol).
  - Causality: The palladium catalyst is oxygen-sensitive. Ensuring an inert atmosphere by evacuating and backfilling the flask with nitrogen or argon (3 cycles) is critical to prevent catalyst degradation and ensure high catalytic turnover.
- Catalyst Addition: Add Pd(dppf)Cl<sub>2</sub> (22 mg, 0.03 mol%) to the flask.
  - Causality: Pd(dppf)Cl<sub>2</sub> is a robust, air-stable precatalyst that is highly effective for coupling with electron-rich and electron-neutral boronic acids. The dppf ligand is bulky and electron-rich, promoting the crucial reductive elimination step of the catalytic cycle.
- Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
  - Causality: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base (Na<sub>2</sub>CO<sub>3</sub>) and facilitate the transmetalation step. Degassing the solvent (by sparging with N<sub>2</sub>/Ar for 20-30 min) is another critical step to remove dissolved oxygen.
- Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

- In-Process Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting bromide.
- Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). b. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). c. Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Applications in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyrimidine scaffold (a close analogue) is a cornerstone of modern kinase inhibitor design, found in multiple clinically approved drugs.<sup>[10]</sup> Pyrazolo[1,5-a]pyridines share this potential. They function as ATP-competitive inhibitors by occupying the adenine-binding region of the kinase catalytic site. The derivatives synthesized from **Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** are used to explore the structure-activity relationships (SAR) needed to achieve potency and selectivity against specific kinases, such as EGFR, B-Raf, and CDKs, which are often dysregulated in cancer.<sup>[11][12]</sup>

Caption: Interaction model of the scaffold within a kinase ATP pocket.

## Conclusion

**Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate** is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its commercial availability, well-defined reactivity, and access to a privileged biological scaffold make it an essential building block for medicinal chemists. By leveraging robust and well-understood synthetic transformations like the Suzuki-Miyaura coupling, research teams can efficiently generate novel and diverse compound libraries, significantly increasing the probability of identifying potent and selective clinical candidates.

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Email: [info@benchchem.com](mailto:info@benchchem.com)